2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine
Description
2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-methylphenyl group at position 2 and an ethylamine side chain at position 2.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQIPXOEJSZOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000931-30-5 | |
| Record name | 2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine typically involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethanol to yield the oxazole ring . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique oxazole structure allows for various chemical modifications, making it valuable in the development of new materials and compounds.
Biological Activities
Research has indicated potential antimicrobial and anticancer properties. Studies exploring its biological activity are ongoing, with preliminary results suggesting that it may inhibit certain cancer cell lines and exhibit antibacterial effects against specific pathogens .
Medicinal Chemistry
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. It may interact with specific molecular targets, modulating enzyme activity and cellular processes involved in disease mechanisms.
Industrial Applications
In industry, it is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other chemical formulations.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .
Case Study 2: Antimicrobial Properties
Another research effort focused on assessing the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated promising activity, warranting further investigation into its mechanism and potential applications in treating infections.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride
- Structural difference : A fluorine atom replaces the methyl group on the phenyl ring.
- Impact : Fluorine’s electronegativity enhances dipole interactions and metabolic stability. The hydrochloride salt improves aqueous solubility (melting point: 212–214°C) .
- Molecular weight : 242.68 g/mol vs. 228.29 g/mol (target compound, calculated).
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine
- Structural difference : Thiazole (S-containing) replaces oxazole, and a chlorine substituent is present.
- Chlorine’s steric and electronic effects may alter receptor binding .
- Molecular weight : 238.74 g/mol .
Heterocycle Core Modifications
2-(1,3-Benzoxazol-2-yl)-1-(4-chlorophenyl)ethan-1-amine
- Structural difference : Benzoxazole (fused benzene-oxazole) replaces the standalone oxazole.
- Molecular weight increases to 272.73 g/mol .
5-(4-Methylphenyl)-2-phenyl-oxazolo[4,5-d]pyrimidine Derivatives
- Structural difference : Oxazolo[4,5-d]pyrimidine (a bicyclic system) replaces the simple oxazole.
- Impact : Extended conjugation may improve binding to enzymes like kinases or topoisomerases, as seen in related antimicrobial agents .
Side Chain Variations
1-(4-Fluorophenyl)-2-(4-methylphenyl)ethan-1-amine
- Structural difference : Lacks the oxazole ring; features a direct ethylamine linker between two aromatic groups.
- Impact : Simplified structure reduces steric hindrance but may decrease target specificity. Molecular weight: 229.29 g/mol (calculated) .
Key Research Findings
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine substituents (e.g., ) enhance binding to hydrophobic pockets in enzymes, while methyl groups (target compound) may favor passive diffusion through membranes.
- Heterocycle Influence : Thiazole and benzoxazole derivatives () exhibit distinct electronic profiles compared to oxazole, affecting interactions with targets like serotonin receptors or inflammatory mediators .
- Biological Activity Trends : Oxazole derivatives with bromo or nitro substituents (e.g., ) show potent antimicrobial activity, suggesting that the target compound’s methyl group may be optimized for alternative therapeutic endpoints.
Biological Activity
2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine, with the molecular formula C₁₂H₁₄N₂O, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Structural Information
Molecular Details:
- Molecular Formula: C₁₂H₁₄N₂O
- Molecular Weight: 202.25 g/mol
- SMILES Notation: CC1=CC=C(C=C1)C2=NC(=CO2)CCN
- InChI Key: CPQIPXOEJSZOSQ-UHFFFAOYSA-N
The compound features an oxazole ring which is significant for its biological activity.
Synthesis
The synthesis typically involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by a reaction with 2-aminoethanol to yield the oxazole ring.
Biological Activity Overview
Research into the biological activities of this compound is limited but indicates potential in various areas:
Antimicrobial Activity
While specific studies on this compound are scarce, related compounds in the oxazole class have demonstrated significant antimicrobial properties. For example, derivatives of oxazoles have shown activity against Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Related Oxazole Compounds
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.0039 - 0.025 | S. aureus, E. coli |
| Compound B | 0.004 - 0.02 | C. albicans |
| Compound C | 0.005 - 0.03 | P. aeruginosa |
The Minimum Inhibitory Concentration (MIC) values suggest that oxazole derivatives can be potent against various pathogens.
Anticancer Potential
Research has indicated that compounds containing oxazole rings may interact with cellular pathways involved in cancer progression. The mechanism often involves modulation of enzyme activity and interference with signal transduction pathways .
Case Study:
In a study evaluating various heterocycles, compounds similar to this compound exhibited promising anticancer activity in vitro, suggesting further investigation is warranted .
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the oxazole moiety interacts with specific enzymes and receptors within cellular pathways, potentially leading to altered gene expression and cellular responses.
Q & A
Q. What are the recommended synthetic routes for 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves constructing the 1,3-oxazole core via cyclization reactions. A common approach uses substituted acetophenone precursors (e.g., 4-methylacetophenone) reacted with nitriles or amidoximes under acidic or thermal conditions. For example, cyclization of 4-methylphenyl-substituted β-ketoamides with ammonium acetate yields the oxazole ring. The ethanamine side chain can be introduced via reductive amination or alkylation of a pre-formed oxazole intermediate. Optimization should focus on solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yields (>60%) and purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of 1H/13C NMR to verify the oxazole ring (characteristic peaks at δ 7.8–8.2 ppm for oxazole protons) and the 4-methylphenyl group (singlet at δ 2.4 ppm for methyl). High-resolution mass spectrometry (HRMS) confirms molecular weight (C12H14N2O, theoretical 202.1106 g/mol). X-ray crystallography (if crystals are obtainable) resolves regiochemistry, while HPLC with UV detection (λ ~254 nm) assesses purity (>95%) .
Q. What preliminary biological assays are suitable for screening its activity?
- Methodological Answer : Screen for neuromodulatory activity (e.g., serotonin/dopamine receptor binding assays) due to structural similarities to bioactive amines. Use radioligand displacement assays (e.g., [3H]ketanserin for 5-HT2A receptors) at concentrations 1–100 µM. For antimicrobial potential, employ broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, monitoring MIC values .
Advanced Research Questions
Q. How do electronic effects of the 4-methylphenyl group influence receptor binding affinity?
- Methodological Answer : Compare binding data (IC50/Ki) of the methyl-substituted analog with derivatives bearing electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups. Use computational docking (e.g., AutoDock Vina) to model interactions with target receptors (e.g., 5-HT2A). Methyl groups enhance lipophilicity (logP ~2.1), potentially improving membrane permeability but may sterically hinder π-π stacking in aromatic binding pockets .
Q. How can contradictory data on its cytotoxic vs. neuroprotective effects be resolved?
- Methodological Answer : Conduct dose-response studies (0.1–100 µM) across multiple cell lines (e.g., SH-SY5Y neurons, HeLa). Assess apoptosis (Annexin V/PI staining) and oxidative stress markers (e.g., ROS levels). Conflicting results may arise from cell-type-specific sensitivity or assay conditions (e.g., serum concentration). Validate findings with in vivo models (e.g., zebrafish neurotoxicity assays) .
Q. What strategies mitigate solubility limitations in in vivo pharmacokinetic studies?
- Methodological Answer : Formulate as a hydrochloride salt to enhance aqueous solubility. Use co-solvents (e.g., 10% DMSO/PEG-400) in dosing solutions. For oral bioavailability studies, employ lipid-based nanoemulsions. Monitor plasma concentrations via LC-MS/MS, noting Tmax and Cmax values .
Data Analysis & Experimental Design
Q. How should researchers design SAR studies to explore the oxazole-ethylamine scaffold?
- Methodological Answer : Systematically vary substituents at three positions:
- Oxazole C2 : Replace 4-methylphenyl with halophenyl or heteroaryl.
- Ethylamine chain : Introduce branching or cyclization (e.g., pyrrolidine).
- Oxazole C4 : Modify the ethylamine to a propylamine or benzylamine.
Test analogs in parallel using high-throughput screening (HTS) platforms. Use principal component analysis (PCA) to correlate structural features with activity .
Q. What analytical methods resolve enantiomeric activity differences if chiral centers are present?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Separate using chiral HPLC (e.g., Chiralpak AD-H column) and assign configurations via circular dichroism (CD) or X-ray. Compare in vitro activity (e.g., IC50 ratios) and in vivo pharmacokinetics (e.g., AUC0–24h) to identify stereospecific effects .
Contradiction & Reproducibility
Q. How can discrepancies in reported receptor selectivity profiles be addressed?
- Methodological Answer : Re-evaluate assays under standardized conditions (e.g., uniform cell lines, buffer pH 7.4). Use orthogonal methods (e.g., calcium flux assays vs. radioligand binding) to confirm target engagement. Cross-validate with knockout models (e.g., CRISPR-edited receptor-deficient cells) .
Q. What protocols ensure stability during long-term storage for reproducible bioassays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
